Structural Differentiation: 4-(2-Chlorophenoxy)phenylsulfonyl vs. 4-Chlorophenylsulfonyl Motif
CAS 606945-37-3 incorporates a 4-(2-chlorophenoxy)phenylsulfonyl group where the chlorine is positioned ortho on a terminal phenyl ring connected through a phenoxy ether spacer, in contrast to the directly attached 4-chlorophenylsulfonyl group of CAS 324777-55-1. This results in a significantly extended aromatic system (4 rings vs. 3 rings), a higher molecular weight (428.9 vs. 336.8 g/mol), and an additional hydrogen bond acceptor (ether oxygen) [1]. The conformational flexibility introduced by the diaryl ether linkage differentiates the target compound from the more rigid comparator, which may affect target binding and selectivity. This structural comparison is qualitative; no quantitative binding data exist for either compound against a common target.
| Evidence Dimension | Molecular topology and composition |
|---|---|
| Target Compound Data | C22H21ClN2O3S; MW 428.9; 4 rings; 5 H-bond acceptors; 6 rotatable bonds |
| Comparator Or Baseline | 1-[(4-Chlorophenyl)sulfonyl]-4-phenylpiperazine (CAS 324777-55-1): C16H17ClN2O2S; MW 336.8; 3 rings; 4 H-bond acceptors; 3 rotatable bonds |
| Quantified Difference | ΔMW = +92.1 g/mol; ΔHBA = +1; Δrotatable bonds = +3 |
| Conditions | Structural comparison based on 2D chemical structures; no common assay data available |
Why This Matters
Researchers requiring the specific 4-(2-chlorophenoxy)phenylsulfonyl topology for SAR exploration or patent circumvention cannot substitute the simpler 4-chlorophenylsulfonyl analog without altering key pharmacophoric parameters.
- [1] Chemsrc. 1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine (CAS 606945-37-3). https://m.chemsrc.com/cas/606945-37-3_3859059.html. Accessed 2026-04-29. View Source
